molecular formula C26H24N2O5S B2879243 2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1251556-76-9

2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2879243
M. Wt: 476.55
InChI Key: GEZBAZHRZQFUBR-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, optical activity, and other physical properties. Chemical properties include reactivity and stability.


Scientific Research Applications

Structural and Material Applications : Compounds with the quinolinyl acetamide structure have been investigated for their structural aspects, demonstrating the formation of crystalline solids and gels when treated with mineral acids, indicative of potential applications in materials science for gel formation and solid-state materials. The crystal structures of these compounds reveal interesting properties, such as strong fluorescence emission, which could be leveraged in sensor technology or as fluorescent markers in biological systems (Karmakar, Sarma, & Baruah, 2007).

Synthetic Routes and Chemical Properties : The synthesis of quinolinyl acetamides, including methods for achieving high purity and yield, highlights the chemical versatility and potential for creating a wide range of derivatives with tailored properties for pharmaceutical applications. The cyclization of related compounds provides insights into new synthetic routes that could be applicable to the synthesis of "2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide," potentially enhancing its availability for research and development purposes (Wenpeng et al., 2014).

Pharmacological Applications : Several studies focus on the cytotoxic activity of novel sulfonamide derivatives, which include structural motifs similar to those in the compound of interest. These derivatives have been shown to exhibit promising anticancer activity against various cancer cell lines, suggesting that "2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide" could potentially be explored for its anticancer properties or as a lead compound for the development of new anticancer agents (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions for handling and storing the compound.


Future Directions

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Please note that this is a general approach and the specific details would depend on the particular compound. For a comprehensive analysis of a specific compound, consulting scientific literature or databases like PubChem or ChemSpider would be necessary. Please consult with a professional chemist or a trusted source for more detailed and specific information.


properties

IUPAC Name

2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-33-19-12-14-20(15-13-19)34(31,32)24-16-28(23-11-7-5-9-21(23)26(24)30)17-25(29)27-22-10-6-4-8-18(22)2/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZBAZHRZQFUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

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